Phenyl(piperidin-4-yl)methanone

Description

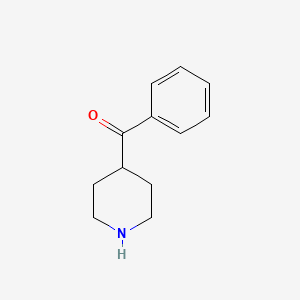

Structure

3D Structure

Properties

IUPAC Name |

phenyl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRCHUGHUHZNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280277 |

Source

|

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37586-22-4 |

Source

|

| Record name | 37586-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint: A Guide to the Comprehensive Analysis of Phenyl(piperidin-4-yl)methanone

Foreword: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Phenyl(piperidin-4-yl)methanone, a key structural motif in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. Its molecular architecture, featuring a phenyl ring, a ketone carbonyl group, and a piperidine heterocycle, offers a rich tapestry of spectroscopic signatures. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and purity assessment of this compound. We will delve into the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just protocols, but a strategic workflow for comprehensive analysis.

The Strategic Imperative for Multi-Modal Spectroscopic Analysis

A single spectroscopic technique provides but a single chapter of the molecular story. To achieve a holistic understanding of Phenyl(piperidin-4-yl)methanone, a synergistic application of multiple analytical methods is indispensable. Each technique interrogates different aspects of the molecule's properties, and their combined data provides a self-validating system for structural confirmation and purity assessment.

Our analytical journey will follow a logical progression, beginning with techniques that provide broad functional group information and culminating in those that offer detailed atomic-level connectivity.

Caption: Integrated workflow for the spectroscopic analysis of Phenyl(piperidin-4-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Expert Rationale for NMR Experimental Design

The choice of NMR experiments is dictated by the need for a complete structural assignment. A standard suite of experiments for a molecule like Phenyl(piperidin-4-yl)methanone includes:

-

¹H NMR: To identify the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (neighboring protons).

-

¹³C NMR: To determine the number of unique carbon environments and their chemical shifts, which are indicative of their functional group and hybridization state.

-

2D NMR (COSY and HSQC): To establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Detailed Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Phenyl(piperidin-4-yl)methanone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, optimizing the spectral width to encompass all relevant signals.

Predicted NMR Data and Interpretation

While experimental data is the gold standard, in its absence, we can predict the expected chemical shifts based on the analysis of structurally similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for Phenyl(piperidin-4-yl)methanone

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' (Phenyl) | 7.9 - 8.1 | d | 2H |

| H-3', H-4', H-5' (Phenyl) | 7.4 - 7.6 | m | 3H |

| H-4 (Piperidine) | 3.2 - 3.5 | m | 1H |

| H-2, H-6 (Piperidine, eq) | 3.0 - 3.2 | m | 2H |

| H-2, H-6 (Piperidine, ax) | 2.6 - 2.8 | m | 2H |

| H-3, H-5 (Piperidine, eq) | 1.8 - 2.0 | m | 2H |

| H-3, H-5 (Piperidine, ax) | 1.6 - 1.8 | m | 2H |

| N-H (Piperidine) | 1.5 - 2.5 (broad) | s | 1H |

Table 2: Predicted ¹³C NMR Data for Phenyl(piperidin-4-yl)methanone

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~200 |

| C-1' (Phenyl) | ~137 |

| C-4' (Phenyl) | ~133 |

| C-2', C-6' (Phenyl) | ~128 |

| C-3', C-5' (Phenyl) | ~128 |

| C-4 (Piperidine) | ~45 |

| C-2, C-6 (Piperidine) | ~43 |

| C-3, C-5 (Piperidine) | ~29 |

Interpretation: The downfield signals in the ¹H NMR spectrum are characteristic of the aromatic protons of the benzoyl group. The complex multiplets in the aliphatic region correspond to the protons of the piperidine ring. The broad singlet for the N-H proton is typical and its chemical shift can be solvent-dependent. In the ¹³C NMR spectrum, the carbonyl carbon is expected to resonate at a very downfield position (~200 ppm). The aromatic carbons will appear in the 120-140 ppm range, while the aliphatic carbons of the piperidine ring will be found upfield. 2D NMR experiments would be used to definitively assign each proton and carbon signal and confirm the connectivity.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expert Rationale for Mass Spectrometry

For a compound like Phenyl(piperidin-4-yl)methanone, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. Subsequent fragmentation (MS/MS) can be induced to break the molecule into smaller, characteristic pieces, providing clues about its substructures.

Detailed Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Mass Spectrometry Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone

| m/z | Proposed Fragment |

| 190.1 | [M+H]⁺ (Protonated Molecular Ion) |

| 105.0 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84.1 | [C₅H₁₀N]⁺ (Piperidin-4-yl cation) |

| 77.0 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation: The observation of a protonated molecular ion at m/z 190.1 would confirm the molecular weight of Phenyl(piperidin-4-yl)methanone (C₁₂H₁₅NO, exact mass: 189.1154). The most prominent fragment is expected to be the benzoyl cation at m/z 105.0, resulting from the cleavage of the bond between the carbonyl group and the piperidine ring. Another significant fragment would be the piperidin-4-yl cation at m/z 84.1. The presence of the phenyl cation at m/z 77.0 is also anticipated.[4]

Caption: Predicted mass spectrometry fragmentation pathway for Phenyl(piperidin-4-yl)methanone.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Rationale for IR Spectroscopy

For Phenyl(piperidin-4-yl)methanone, IR spectroscopy is crucial for confirming the presence of the ketone carbonyl (C=O) group and the N-H bond of the secondary amine in the piperidine ring. The positions of these absorption bands can also provide subtle information about the molecular environment.

Detailed Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid or liquid sample with minimal preparation.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation

Table 4: Predicted Infrared Absorption Bands for Phenyl(piperidin-4-yl)methanone

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | N-H stretch (secondary amine) | Medium, broad |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~2930, 2850 | C-H stretch (aliphatic) | Strong |

| ~1680 | C=O stretch (aryl ketone) | Strong |

| ~1600, 1450 | C=C stretch (aromatic ring) | Medium |

| ~1220 | C-N stretch | Medium |

| ~700, 750 | C-H bend (monosubstituted benzene) | Strong |

Interpretation: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ further supports the proposed structure. The pattern of out-of-plane C-H bending bands in the 700-750 cm⁻¹ region can confirm the monosubstitution pattern of the phenyl ring.[5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems.

Expert Rationale for UV-Vis Spectroscopy

The benzoyl group in Phenyl(piperidin-4-yl)methanone is a chromophore that will absorb UV radiation. The position and intensity of the absorption maxima (λ_max) can confirm the presence of this conjugated system.

Detailed Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: Record the UV spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Data and Interpretation

Table 5: Predicted UV-Vis Absorption for Phenyl(piperidin-4-yl)methanone

| Transition | Predicted λ_max (nm) |

| π → π | ~240-250 |

| n → π | ~280-290 |

Interpretation: Two main absorption bands are expected for the benzoyl chromophore. A strong absorption band around 240-250 nm is attributed to the π → π* transition of the conjugated system. A weaker absorption band at a longer wavelength, around 280-290 nm, is characteristic of the n → π* transition of the carbonyl group.[8][9]

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of Phenyl(piperidin-4-yl)methanone, integrating NMR, MS, IR, and UV-Vis techniques, provides a robust and self-validating confirmation of its molecular structure. Each method contributes a unique and essential piece of the puzzle, from the atomic-level connectivity revealed by NMR to the molecular weight and fragmentation pathways determined by MS, and the functional group and electronic information provided by IR and UV-Vis spectroscopy, respectively. This multi-modal approach ensures the highest level of confidence in the identity and purity of this important pharmaceutical building block, underscoring the power of a well-designed analytical strategy.

References

-

Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

- P., S., & M., P. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Engineering Research and General Science, 1(2).

-

National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

- Al-Saadawy, N. H., Faraj, H. R., & Rashid, H. R. F. (2021). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

- P., S., & M., P. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).

-

National Center for Biotechnology Information. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl(piperidin-3-yl)methanone. PubChem. Retrieved from [Link]

- Pandiarajan, K., & Mohan, R. T. S. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

-

ResearchGate. (n.d.). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-piperidin-1-ylsulfonylphenyl)-(2-pyridin-3-ylpiperidin-1-yl)methanone. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidin-1-yl(4-(trimethylstannyl)phenyl)methanone. Retrieved from [Link]

- Wotschadlo, J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6529.

-

MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]

- Nikolova, P., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(1), 226.

Sources

- 1. rsc.org [rsc.org]

- 2. Methanone, phenyl[4-(1-piperidinyl)phenyl]- | C18H19NO | CID 668638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. Phenyl(piperidin-3-yl)methanone | C12H15NO | CID 6420671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]

- 7. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Benzoylpiperidine Scaffold: A Privileged Motif for CNS Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of Phenyl(piperidin-4-yl)methanone Derivatives in the Central Nervous System

Abstract

The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of centrally acting therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the mechanism of action of benzoylpiperidine derivatives within the central nervous system (CNS). We will dissect the molecular interactions of this versatile scaffold with a diverse array of CNS targets, including dopamine, serotonin, glutamate, and acetylcholine receptors, as well as neurotransmitter transporters and intracellular signaling proteins. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of the pharmacology, signaling pathways, and key experimental methodologies used to elucidate the complex CNS activities of these compounds.

Introduction: The Benzoylpiperidine Moiety as a Versatile Pharmacophore

The benzoylpiperidine fragment is a recurring motif in a vast number of bioactive molecules with a wide spectrum of therapeutic applications, particularly in the realm of neuroscience.[1][2][3][4][5] Its synthetic tractability and favorable physicochemical properties, including metabolic stability, make it an attractive scaffold for the design of CNS-penetrant drugs.[1][2][3] The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can be readily functionalized to achieve desired receptor interactions and pharmacological profiles. This guide will systematically unravel the intricate mechanisms by which derivatives of this core structure exert their effects on the CNS.

Multifaceted CNS Targets of Benzoylpiperidine Derivatives

The remarkable therapeutic diversity of benzoylpiperidine derivatives stems from their ability to interact with a wide range of CNS targets. This section will delve into the specific mechanisms of action at key receptor systems and signaling proteins.

Modulation of Dopaminergic Systems: A Focus on the D4 Receptor

A significant body of research has focused on the development of benzoylpiperidine derivatives as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.

Mechanism of Action:

Upon binding to the D4 receptor, these antagonists block the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: D4 Receptor Antagonism

Caption: D4 receptor antagonism by benzoylpiperidine derivatives.

Complex Interactions with the Serotonergic System

Benzoylpiperidine derivatives exhibit a rich and complex pharmacology at various serotonin (5-HT) receptors, often displaying a "multi-target" profile.

2.2.1. 5-HT2A Receptor Antagonism:

Many atypical antipsychotics and other CNS drugs feature the benzoylpiperidine scaffold and act as potent 5-HT2A receptor antagonists.[1] The 5-HT2A receptor is a Gq/11-coupled GPCR.

Mechanism of Action:

Antagonism at the 5-HT2A receptor blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the release of intracellular calcium.

Signaling Pathway: 5-HT2A Receptor Antagonism

Caption: Sigma-1 receptor signaling and neuroprotection.

Key Experimental Methodologies

The elucidation of the complex CNS pharmacology of benzoylpiperidine derivatives relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Assays

3.1.1. Radioligand Binding Assays:

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Filtration Assay [6][7][8][9][10]

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

3.1.2. Functional Assays:

Functional assays measure the biological response elicited by a compound upon binding to its target.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A) [11][12][13][14][15]

-

Cell Culture: Culture cells expressing the Gq-coupled receptor of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: Add the test compound (agonist or antagonist) to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: For agonists, determine the EC50 (concentration that produces 50% of the maximal response). For antagonists, determine the IC50 by measuring the inhibition of the response to a known agonist.

In Vivo Studies

3.2.1. Microdialysis:

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals. [16][17][18][19][20] Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

3.2.2. Behavioral Models:

Behavioral assays are crucial for assessing the physiological and psychological effects of a compound.

-

Forced Swim Test (Antidepressant-like Activity): This test measures the immobility time of rodents in an inescapable water cylinder. A decrease in immobility is indicative of antidepressant-like effects. [21][22][23][24][25]* Novel Object Recognition Test (Cognitive Function): This assay assesses learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one. [26][27][28][29][30]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of representative benzoylpiperidine derivatives at various CNS targets.

| Compound Class | Target | Representative Compound | Ki (nM) | IC50/EC50 (nM) | Reference(s) |

| Dopamine Antagonist | D4 Receptor | L-745,870 | 0.54 | - | [1] |

| Serotonin Antagonist | 5-HT2A Receptor | Ketanserin | 1.3 | - | [1] |

| AChE Inhibitor | Acetylcholinesterase | Donepezil | - | 6.7 (rat AChE) | [31] |

| mGluR5 PAM | mGluR5 | CDPPB | - | EC50 = 10 | [32] |

Conclusion and Future Directions

The phenyl(piperidin-4-yl)methanone scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of CNS-active agents. Its ability to be tailored to interact with a diverse range of targets, from GPCRs to enzymes and intracellular chaperones, underscores its privileged nature in medicinal chemistry. Future research will likely focus on the development of multi-target ligands with fine-tuned polypharmacology to address the complex and multifaceted nature of CNS disorders. The continued application of advanced in vitro and in vivo techniques will be paramount in unraveling the full therapeutic potential of this remarkable chemical motif.

References

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

-

Al-Ghazali, M., & Grant, M. K. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Odessa University Chemical Journal. [Link]

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1930. [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. [Link]

-

Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

-

Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

-

Pannu, M., & Kiew, J. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 639525. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

-

Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Positive allosteric modulators of type 5 metabotropic glutamate receptors (mGluR5) and their therapeutic potential for the treatment of CNS disorders. Neuropharmacology, 56 Suppl 1, 14–25. [Link]

-

Lindsley, C. W., & Conn, P. J. (2011). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). Current topics in medicinal chemistry, 11(11), 1349–1363. [Link]

-

O'Brien, J. A., Lemaire, W., & Williams, D. L. (2008). Discovery of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Molecular pharmacology, 73(4), 1007–1019. [Link]

-

Zhang, J. H., & Torgersen, B. A. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 6(4), 227–235. [Link]

-

De La Garza, R., 2nd, & Mahoney, J. J., 3rd. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(1), 75–88. [Link]

-

b-neuro. (n.d.). Novel Object Recognition Test. [Link]

-

Zhang, M., & Li, C. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1485–1493. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

-

Grayson, B., & Neill, J. C. (2010). Novel object recognition in the rat: a facile assay for cognitive function. Current protocols in pharmacology, Chapter 5, Unit 5.59. [Link]

-

Melior Discovery. (n.d.). Novel Object Recognition Test. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Prasansuklab, A., Safrany, S. T., Brimson, S., & Brimson, J. M. (2025). Sigma-1 Receptor Ligands for CNS Cancer Treatment. CNS drugs, 39(12), 1241–1272. [Link]

-

De Blasi, A., & Strange, P. G. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 400(1), 126–134. [Link]

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Ayala, J. E., Chen, Y., Banko, J. L., Sheffler, D. J., Williams, R., & Conn, P. J. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 34(9), 2057–2071. [Link]

-

Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

-

Allikalt, A., & Rinken, A. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in chemistry, 11, 1141381. [Link]

-

Schetz, J. A. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Ferre, S. (2018). In Vivo Brain Microdialysis of Monoamines. Methods in molecular biology (Clifton, N.J.), 1734, 13–24. [Link]

-

Weng, T. Y., Tsai, S. A., & Su, T. P. (2017). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in neurology, 8, 200. [Link]

-

Ajoolabady, A., Wang, S., & Chen, J. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Cytokine & growth factor reviews, 79, 100–111. [Link]

-

Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315–331. [Link]

-

Grayson, B., & Neill, J. C. (2010). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. [Link]

-

Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Appendix 4, Appendix 4D. [Link]

-

Al-Ghorbani, M., & Gholivand, K. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific reports, 9(1), 19894. [Link]

-

Chen, C. F., Chiou, L. C., & Chang, Y. W. (2012). mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway. PloS one, 7(10), e47024. [Link]

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

-

Sepúlveda-Crespo, D., & Moreno, E. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules (Basel, Switzerland), 30(14), 5174. [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

-

Morley, R. M., & Tse, H. W. (2014). Synthesis and Pharmacology of N 1 -Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. ACS medicinal chemistry letters, 5(10), 1129–1134. [Link]

-

Kumar, A. (2015). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Expert opinion on therapeutic patents, 25(6), 665–681. [Link]

- Nishi, T., & Ishii, Y. (2007). Piperidine derivative having nmda receptor antagonistic activity.

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]

-

Jane, D. E., & Tse, H. W. (2001). Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. Bioorganic & medicinal chemistry letters, 11(16), 2157–2160. [Link]

-

Agilent. (n.d.). Calcium Flux Assays. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. [PDF] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 6. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. bu.edu [bu.edu]

- 13. agilent.com [agilent.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. scispace.com [scispace.com]

- 23. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 25. researchgate.net [researchgate.net]

- 26. b-neuro.com [b-neuro.com]

- 27. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. meliordiscovery.com [meliordiscovery.com]

- 29. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 30. researchgate.net [researchgate.net]

- 31. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Phenyl(piperidin-4-yl)methanone Derivatives in Drug Discovery

Abstract: The Phenyl(piperidin-4-yl)methanone core, often referred to as the benzoylpiperidine fragment, represents a quintessential "privileged structure" in modern medicinal chemistry. Its remarkable metabolic stability and structural versatility have enabled its incorporation into a vast array of small molecules targeting diverse biological pathways.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key biological activities of these derivatives. We will dissect the causality behind their mechanisms of action, from anti-HIV entry inhibition via CCR5 antagonism to synthetic lethal strategies in oncology through MAT2A inhibition. The guide details field-proven experimental protocols, summarizes critical structure-activity relationship data, and offers a forward-looking perspective on the therapeutic potential of this exceptional chemical scaffold.

Section 1: The Phenyl(piperidin-4-yl)methanone Scaffold: A Privileged Core in Medicinal Chemistry

The concept of a privileged structure refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The Phenyl(piperidin-4-yl)methanone scaffold is a prime example of this principle.[1][2] Its structure, featuring a rigid benzoyl group and a flexible, basic piperidine ring, provides an ideal combination of pharmacokinetic and pharmacodynamic properties. The piperidine ring enhances aqueous solubility and offers a tunable basicity, while the overall structure is metabolically robust, making it a reliable and versatile frame for drug design.[1][2][3]

This scaffold is a cornerstone in molecules demonstrating a wide spectrum of therapeutic activities, including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, and neuroprotective effects.[1][2]

Caption: Core structure and key features of the Phenyl(piperidin-4-yl)methanone scaffold.

Section 2: CCR5 Antagonism for Anti-HIV Therapy

One of the most significant applications of Phenyl(piperidin-4-yl)methanone derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that inhibit the entry of HIV into host cells.[4][5]

Mechanism of Action

HIV-1 entry into CD4+ T-cells is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, predominantly CCR5 (for R5-tropic strains of HIV).[4][6][7] This second interaction triggers further changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid.[4][7]

CCR5 antagonists containing the Phenyl(piperidin-4-yl)methanone scaffold function as entry inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by the HIV gp120 protein.[6][8] This physically blocks the second key interaction required for viral entry, effectively halting the infection process before it begins.[5][6]

Caption: Mechanism of HIV entry and its inhibition by CCR5 antagonists.

Experimental Protocol: CCR5 Competitive Binding Assay

This protocol describes a method to determine a compound's ability to displace a known radiolabeled ligand from the CCR5 receptor, thereby quantifying its binding affinity (Ki).

Causality: The principle is competitive inhibition. A high-affinity test compound will displace the radiolabeled tracer at low concentrations, resulting in a low signal. This self-validating system uses known ligands as positive controls and vehicle as a negative control to define the dynamic range of the assay.

-

Cell Culture: Culture CHO or HEK-293 cells stably transfected to express the human CCR5 receptor. Maintain cells in appropriate media and conditions until they reach 80-90% confluency.

-

Membrane Preparation: Harvest the cells, wash with PBS, and lyse via hypotonic shock and mechanical homogenization. Centrifuge the lysate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA).

-

Test compound in serial dilutions (e.g., from 100 µM to 1 pM). Include a known CCR5 antagonist (e.g., Maraviroc) as a positive control and DMSO as a vehicle control.

-

Radiolabeled Ligand (e.g., [¹²⁵I]MIP-1α) at a constant concentration near its Kd value.[9]

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer. Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Data Summary: CCR5 Antagonist Activity

| Compound Class | Target Interaction | Potency (IC50/Ki) Range | Reference |

| N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas | CCR5 Binding | Low nM | [10] |

| Modified 4-piperidinyl-2-phenyl-1-butanes | CCR5 Binding | Mid-to-high nM | [2] |

| Piperidine-urea derivatives | MIP-1α Binding | ~50 nM | [11] |

Section 3: MAT2A Inhibition: A Synthetic Lethality Approach for MTAP-Deleted Cancers

A cutting-edge application for Phenyl(piperidin-4-yl)methanone derivatives is the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. These compounds exploit a synthetic lethal relationship in cancers with a specific genetic deletion.[11][12]

Mechanism of Action

Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not.[10] Approximately 15% of cancers have a co-deletion of the tumor suppressor gene CDKN2A and the nearby MTAP gene.[10][11][12]

-

MTAP Deletion: MTAP is an enzyme that metabolizes 5'-methylthioadenosine (MTA). In MTAP-deleted cancers, MTA accumulates to high levels.[13][14]

-

PRMT5 Inhibition by MTA: This accumulated MTA acts as a partial, endogenous inhibitor of an enzyme called PRMT5, which is crucial for processes like mRNA splicing.[13][14]

-

MAT2A's Role: MAT2A is the enzyme that produces S-adenosylmethionine (SAM), the essential methyl donor required for PRMT5's function.[11][12]

-

The Synthetic Lethal Blow: While healthy cells can tolerate MAT2A inhibition, MTAP-deleted cancer cells, with their already-handicapped PRMT5, are exquisitely sensitive. Inhibiting MAT2A in these cells starves the partially-inhibited PRMT5 of its SAM substrate, leading to a critical failure in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[11]

Caption: A typical workflow for the discovery of reversible MAGL inhibitors.

Experimental Protocol: MAGL Colorimetric Inhibition Assay

This is a robust, high-throughput method for screening MAGL inhibitors using the chromogenic substrate 4-nitrophenyl acetate (4-NPA). [15][16] Causality: MAGL hydrolyzes the 4-NPA substrate, releasing the yellow-colored product 4-nitrophenol, which can be quantified by measuring absorbance at ~405 nm. [15][17]An effective inhibitor will prevent this hydrolysis, resulting in a low absorbance reading. Testing for reversibility involves pre-incubating the enzyme and inhibitor for varying times; a reversible inhibitor's IC50 will not change significantly with longer pre-incubation, whereas an irreversible covalent inhibitor's apparent potency will increase over time.

-

Reagents:

-

Recombinant human MAGL.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in a suitable solvent.

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

-

Known reversible and irreversible MAGL inhibitors for controls.

-

-

Assay Procedure (96-well plate):

-

Add assay buffer, test compound (in serial dilution), and MAGL enzyme to each well.

-

For reversibility testing: Prepare parallel plates and pre-incubate for different durations (e.g., 0 min, 30 min, 60 min) at room temperature.

-

Initiate the reaction by adding 4-NPA substrate.

-

Immediately measure the absorbance at 405-412 nm in kinetic mode for 10-20 minutes using a microplate reader. [17]3. Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve. Compare IC50 values across different pre-incubation times to assess reversibility.

-

Data Summary: MAGL Inhibitor Activity

| Compound Class | Inhibition Type | Potency (IC50) | Therapeutic Application | Reference |

| Phenyl(piperazin-1-yl)methanone | Reversible | ~6.1 µM | Cancer (Antiproliferative) | [5] |

| Benzylpiperidine derivatives | Reversible | Low nM | Pancreatic Cancer | [18][19] |

| (Piperazine-1-carbonyl)quinolinone | Reversible | ~10.3 nM | Depression | [20] |

Section 5: Modulation of Other Key Biological Targets

The versatility of the Phenyl(piperidin-4-yl)methanone scaffold extends to numerous other targets, underscoring its privileged status.

-

Sigma Receptor Ligands: Derivatives have been synthesized with high affinity and selectivity for sigma-1 (σ₁) receptors over the σ₂ subtype. [21]The σ₁ receptor is a unique intracellular protein implicated in various neurological and psychiatric disorders. [22]Ligands based on this scaffold, such as 4-phenyl-1-(4-phenylbutyl) piperidine, have been shown to modulate NMDA-evoked nitric oxide production, suggesting a mechanism for neuroprotection in ischemic injury. [23]

-

Anti-inflammatory Agents via NF-κB Inhibition: The nuclear factor-kappaB (NF-κB) signaling pathway is a central mediator of inflammation. [24][25]Certain piperidone-based derivatives potently suppress this pathway by directly inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of the IκB inhibitor. [24][25]This traps NF-κB in the cytoplasm, blocking the transcription of pro-inflammatory cytokines like TNF-α and IL-6. [26][27][28]

Section 6: Conclusion and Future Directions

The Phenyl(piperidin-4-yl)methanone scaffold is a validated and highly fruitful starting point for drug discovery. Its presence in compounds targeting a wide array of proteins—from GPCRs like CCR5 to metabolic enzymes like MAT2A and MAGL—is a testament to its privileged nature. The field-proven success in developing potent and selective modulators for complex diseases like HIV, cancer, and neuroinflammation highlights the power of this chemical framework.

Future research will likely focus on leveraging this scaffold to tackle new and challenging targets. The inherent "drug-like" properties of the core structure will continue to make it an attractive choice for library design and hit-to-lead optimization campaigns. As our understanding of disease biology deepens, the Phenyl(piperidin-4-yl)methanone scaffold is poised to remain a central element in the development of the next generation of targeted therapeutics.

References

-

MAT2A inhibition in MTAP-/- tumors confers mechanistic vulnerabilities to multiple clinically actionable synthetic lethal drug combinations. (n.d.). AACR. Retrieved January 11, 2026, from [Link]

-

Chandhoke, A. S., et al. (2023). Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition. JCI Insight. Retrieved January 11, 2026, from [Link]

-

Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved January 11, 2026, from [Link]

-

Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Retrieved January 11, 2026, from [Link]

-

(2024). What are CCR5 antagonists and how do they work?. News-Medical.net. Retrieved January 11, 2026, from [Link]

-

Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs. (2024). YouTube. Retrieved January 11, 2026, from [Link]

-

Al-Ghamdi, S., & Lovat, P. E. (2024). MTAP Deletion in Oncogenesis: A Synthetic Lethality Scenario. Cancer Research. Retrieved January 11, 2026, from [Link]

-

Marjon, K., et al. (2021). MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage. PubMed. Retrieved January 11, 2026, from [Link]

-

CCR5 receptor antagonist. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

CCR5 Antagonist. (n.d.). NIH Clinical Info. Retrieved January 11, 2026, from [Link]

-

Adams, J. L., et al. (2007). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. NIH. Retrieved January 11, 2026, from [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. Retrieved January 11, 2026, from [Link]

-

Tong, T., et al. (2024). Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression. PubMed. Retrieved January 11, 2026, from [Link]

-

Wilkin, T. J., & Gulick, R. M. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. NIH. Retrieved January 11, 2026, from [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. NIH. Retrieved January 11, 2026, from [Link]

-

The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Clark, K., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. NIH. Retrieved January 11, 2026, from [Link]

-

Colorimetric assays to assess MAGL inhibition activity by using 4-NPA... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Clark, K., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed. Retrieved January 11, 2026, from [Link]

-

Adams, J. L., et al. (2007). Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. PubMed. Retrieved January 11, 2026, from [Link]

-

Gynther, M., & Karelson, M. (2022). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. NIH. Retrieved January 11, 2026, from [Link]

-

Some sigma receptor ligands. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Bononi, G., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Retrieved January 11, 2026, from [Link]

-

Identification of reversible MAGL inhibitors in a high-throughput... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

NATE, A. D., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. NIH. Retrieved January 11, 2026, from [Link]

-

Pratheeshkumar, P., & Kuttan, R. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. PubMed. Retrieved January 11, 2026, from [Link]

-

Majumdar, S., et al. (2021). Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B. NIH. Retrieved January 11, 2026, from [Link]

-

Colin, P., et al. (2013). CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells. NIH. Retrieved January 11, 2026, from [Link]

-

MAT2A Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]

-

Schulze, U., et al. (2014). High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5. NIH. Retrieved January 11, 2026, from [Link]

-

Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed. Retrieved January 11, 2026, from [Link]

-

Wu, Y., et al. (2023). Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation. MDPI. Retrieved January 11, 2026, from [Link]

-

MIP-1 competition binding assay... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 6. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]

- 7. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. filecache.investorroom.com [filecache.investorroom.com]

- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Phenyl(piperidin-4-yl)methanone

Abstract: Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine, is a cornerstone molecular scaffold in modern medicinal chemistry. Its prevalence in a multitude of therapeutic agents stems from its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that influence pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the core physicochemical characteristics of this "privileged structure," offering both theoretical insights and field-proven experimental protocols for their determination.[1] The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal relationships between molecular structure and observable properties, and providing self-validating experimental designs for researchers in drug discovery and development.

Molecular Structure and Significance

Phenyl(piperidin-4-yl)methanone (CAS: 37586-22-4, Formula: C₁₂H₁₅NO) features a piperidine ring linked at the 4-position to a carbonyl group, which in turn is attached to a phenyl ring. This arrangement imparts a crucial balance of properties:

-

The Piperidine Moiety: A saturated heterocycle containing a secondary amine. This nitrogen atom is the primary basic center of the molecule, making its pKa a critical determinant of solubility and receptor interaction.[4]

-

The Benzoyl Group: The aromatic phenyl ring and the adjacent carbonyl group introduce a significant lipophilic and rigid component, crucial for binding to target proteins. The carbonyl group also acts as a hydrogen bond acceptor.[1]

This unique combination makes the benzoylpiperidine fragment a versatile scaffold, found in compounds targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2][3]

Acidity and Basicity: pKa Determination

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug candidate. It governs the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and target binding. For Phenyl(piperidin-4-yl)methanone, the basicity of the piperidine nitrogen is the key determinant.

Theoretical Basis & Causality

The pKa of a compound is the pH at which it exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. The secondary amine of the piperidine ring is a Brønsted-Lowry base, readily accepting a proton.

-

Structural Influence: The pKa of unsubstituted piperidine's conjugate acid is approximately 11.2.[5] The presence of the electron-withdrawing benzoyl group at the 4-position is expected to slightly decrease the electron density on the nitrogen atom through inductive effects, thereby reducing its basicity. Consequently, the pKa of Phenyl(piperidin-4-yl)methanone is predicted to be lower than that of piperidine itself. A predicted value is approximately 9.81.[6]

-

Implications for Drug Development: A compound with a pKa of ~9.8 will be predominantly protonated and positively charged in the acidic environment of the stomach (pH 1-3) and largely neutral at physiological pH (7.4), allowing for better membrane passage.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds.[7] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The equivalence point, where the analyte is fully neutralized, corresponds to a sharp inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 15 mg of Phenyl(piperidin-4-yl)methanone into a clean 100 mL beaker.

-

Add 50 mL of a co-solvent mixture (e.g., 50:50 methanol/water) to dissolve the compound. Add a magnetic stir bar.

-

Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) to be used as the titrant.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 7.00 and 4.01).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution. Ensure the electrode tip does not interfere with the stir bar.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Begin adding the standardized 0.1 M HCl titrant in 0.2 mL increments.

-

After each addition, allow the pH reading to stabilize completely and record both the total volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.05 mL to ensure a high-resolution curve.

-

Continue the titration well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.

-

Divide the equivalence point volume by two to find the half-equivalence point volume.

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence point volume.

-

Data Summary

| Parameter | Value | Source Type | Reference |

| pKa | 9.81 ± 0.10 | Predicted | CookeChem[6] |

| pKa (Piperidine) | ~11.2 | Experimental | BenchChem, IJNRD[4][5] |

Lipophilicity: LogP Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It is quantified as the partition coefficient (P) between an organic and an aqueous phase, typically expressed as its logarithm (logP).

Theoretical Basis & Causality

LogP is defined as Log₁₀([solute]ₒᵣ₉ₐₙᵢc / [solute]ₐᵩᵤₑₒᵤₛ). For Phenyl(piperidin-4-yl)methanone, the value is a composite of its structural features:

-

Lipophilic Contributor: The benzoyl group is the primary contributor to the molecule's lipophilicity, favoring partitioning into the organic phase.

-

Hydrophilic Contributor: The piperidine ring, particularly its ability to engage in hydrogen bonding via the N-H group, contributes to aqueous solubility.

-

Overall Balance: The combination of these features results in a molecule of moderate lipophilicity. Computational models predict a logP value of approximately 1.6, suggesting a slight preference for the organic phase in its neutral state.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for experimental logP determination.[8] It involves directly measuring the concentration of the analyte in two immiscible liquid phases (n-octanol and a pH 7.4 buffer) after they have reached equilibrium.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the phases to separate overnight. Do the same for the buffer with n-octanol. This ensures the volumes do not change during the experiment.

-

Prepare a stock solution of Phenyl(piperidin-4-yl)methanone in the pre-saturated n-octanol (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a screw-cap vial, combine 5 mL of the compound's n-octanol solution with 5 mL of the pre-saturated buffer.

-

Securely cap the vial and shake it on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from the top (n-octanol) phase and another from the bottom (aqueous) phase.

-

Prepare a standard calibration curve for the compound using HPLC-UV.

-

Determine the concentration of the compound in both the n-octanol and aqueous aliquots by comparing their HPLC peak areas to the calibration curve.

-

Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in buffer].

-

Calculate the final value: LogP = log₁₀(P).

-

Data Summary

| Parameter | Value | Source Type | Reference |

| XLogP3 | 1.6 | Computed | PubChem[9] |

Aqueous Solubility

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. For drug development, poor aqueous solubility can lead to low bioavailability and hinder formulation efforts.

Theoretical Basis & Causality

The solubility of Phenyl(piperidin-4-yl)methanone is intrinsically linked to its pKa and logP.

-

pH-Dependence: As a basic compound, its solubility is highly dependent on pH.[10] In acidic environments (pH < pKa), the piperidine nitrogen becomes protonated, forming the highly soluble piperidinium salt. In neutral or basic environments (pH > pKa), the compound exists primarily in its less soluble, neutral free-base form.

-

Influence of Lipophilicity: The moderate logP suggests that even in its neutral form, the molecule has limited intrinsic aqueous solubility due to the lipophilic benzoyl group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[10] The shake-flask method is the definitive approach.

Workflow for Thermodynamic Solubility Determination

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Phenyl(piperidin-4-yl)methanone , 97% , 37586-22-4 - CookeChem [cookechem.com]

- 7. researchgate.net [researchgate.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. (4-Methylenepiperidin-1-yl)(phenyl)methanone | C13H15NO | CID 11084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Phenyl(piperidin-4-yl)methanone

Foreword: The Structural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The phenyl(piperidin-4-yl)methanone core, also known as 4-benzoylpiperidine, is a quintessential example of such a scaffold.[1][2] Its presence in a wide array of therapeutic agents, from antipsychotics to analgesics, underscores the critical importance of understanding its three-dimensional architecture.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of phenyl(piperidin-4-yl)methanone, aimed at researchers, scientists, and professionals in the field of drug development. The precise knowledge of atomic arrangement, conformational preferences, and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[4][5][6]

Part 1: Synthesis and Crystallization – From Molecule to Monocrystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the crystallographic analysis.

Synthesis of Phenyl(piperidin-4-yl)methanone

While various synthetic routes to piperidine derivatives exist, a common and effective method for preparing phenyl(piperidin-4-yl)methanone involves the reaction of a piperidine precursor with a benzoylating agent. A plausible and well-established approach is the Friedel-Crafts acylation of benzene with isonipecotic acid (piperidine-4-carboxylic acid), or a derivative thereof.[7]

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis of Phenyl(piperidin-4-yl)methanone.

Experimental Protocol: Synthesis

-

Activation of Isonipecotic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonipecotic acid in an excess of thionyl chloride.[7] Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. This converts the carboxylic acid to the more reactive acyl chloride.

-

Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Friedel-Crafts Acylation: In a separate, larger flask, prepare a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent such as 1,2-dichloroethane.[7] Cool the mixture in an ice bath. Add the freshly prepared isonipecotoyl chloride dropwise to the suspension, followed by the dropwise addition of benzene.

-

Reaction and Quenching: Allow the reaction mixture to stir at room temperature overnight. Afterwards, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, more pertinently for this guide, by recrystallization.

Crystallization Methodology: The Art of Crystal Growth

The acquisition of a single crystal suitable for X-ray diffraction is often the most challenging step.[5] For piperidine derivatives, a systematic approach to solvent selection and crystallization technique is crucial.[8][9]

Causality in Solvent Selection:

The ideal solvent for crystallization should exhibit poor solubility for the compound at room temperature but high solubility at elevated temperatures.[8] This differential solubility is the driving force for crystallization upon cooling. For piperidine-containing molecules, which possess both polar (the secondary amine and carbonyl group) and non-polar (the phenyl ring) moieties, a range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.[8][10]

Experimental Protocol: Crystallization

-

Solvent Screening: In small test tubes, assess the solubility of approximately 10-20 mg of purified phenyl(piperidin-4-yl)methanone in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.[9]

-

Single-Solvent Recrystallization (Slow Cooling):

-

In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent identified during screening.[8]

-

If insoluble impurities are present, perform a hot filtration.

-

Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations. Slow cooling encourages the formation of fewer, larger crystals.

-

For maximal yield, the flask can subsequently be placed in an ice bath.[8]

-

-

Mixed-Solvent System (Vapor Diffusion or Layering):

-

If a single suitable solvent cannot be found, a binary system of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which it is insoluble) can be employed.[8]

-

Vapor Diffusion: Dissolve the compound in a small amount of the "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing the "poor" anti-solvent. Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the overall solubility and inducing crystallization.

-

Layering: Carefully layer the "poor" anti-solvent on top of a solution of the compound in the "good" solvent. Slow diffusion at the interface will promote crystal growth.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed, transparent crystal free of cracks and defects, typically with dimensions between 0.1-0.3 mm.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil on a glass fiber or loop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector.

-

Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Based on the crystal system, a data collection strategy is devised to measure the intensities of a comprehensive set of reflections, often a full sphere or hemisphere of data, by rotating the crystal through a series of angles.[11] Data is typically collected in frames with small rotational increments (e.g., 0.1-0.3°).[11] Low temperature (e.g., 100-150 K) data collection is often preferred to minimize thermal vibrations and improve data quality.[1]

-